

Application of 4-Methylhistamine in Autoimmune Disease Research: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Methylhistamine dihydrochloride

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Introduction

4-Methylhistamine (4-MeH) is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of the immune system. [1][2] This selective activity makes 4-Methylhistamine a critical tool for investigating the role of the H4 receptor in various physiological and pathological processes, particularly in the context of autoimmune diseases. The H4 receptor is implicated in the modulation of immune responses, including the chemotaxis of mast cells and eosinophils, activation of dendritic cells, and differentiation of T cells. [1][3] Consequently, 4-Methylhistamine is widely utilized in preclinical research to explore the therapeutic potential of targeting the H4 receptor in autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and inflammatory skin conditions. [4][5]

These application notes provide an overview of the use of 4-Methylhistamine in autoimmune disease research, summarizing its effects on key immune cell populations and outlining detailed protocols for its application in both in vivo and in vitro experimental models.

Mechanism of Action and Immunomodulatory Effects

4-Methylhistamine exerts its biological effects by binding to and activating the histamine H4 receptor. The H4R is coupled to G α i/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This signaling cascade triggers a range of cellular responses that can either promote or suppress inflammation, depending on the specific immune cell type and the surrounding microenvironment.[6][7]

Key Immunomodulatory Effects:

- **Mast Cells:** 4-Methylhistamine induces chemotaxis of mast cells, promoting their accumulation at sites of inflammation.[3][8] It can also stimulate the release of pro-inflammatory mediators such as interleukin-6 (IL-6) from mast cells.[3][9]
- **T Cells:** The effect of H4R activation on T cells is complex and appears to be context-dependent. Some studies suggest that H4R agonism can promote pro-inflammatory Th1 and Th17 responses.[4][10] For instance, in a murine model of psoriasis, the H4R agonist 4-methylhistamine was shown to ameliorate clinical scores by repressing Th1 cytokines and inducing regulatory T cells (Tregs).[4] Conversely, other research indicates a role for H4R in exacerbating autoimmune inflammation by promoting pro-inflammatory signaling in T cells.[10] In human CD8⁺ T cells, H4R activation can induce the release of IL-16, a chemoattractant for CD4⁺ cells.[4][11]
- **B Cells:** Recent studies in the Experimental Autoimmune Encephalomyelitis (EAE) model suggest that 4-Methylhistamine can aggravate disease progression by promoting pro-inflammatory signaling in B cells, leading to increased production of cytokines like GM-CSF, MCP-1, IL-6, and TNF- α . [10][12]
- **Eosinophils:** 4-Methylhistamine is a potent chemoattractant for eosinophils, suggesting a role for the H4 receptor in eosinophil-driven inflammation.[1][5][8]
- **Dendritic Cells (DCs):** Histamine, acting through its receptors, can modulate the function of dendritic cells.[4] H4R activation may influence DC maturation and their ability to polarize T cell responses.[6][13]

Data Presentation: Quantitative Effects of 4-Methylhistamine in Autoimmune Models

The following tables summarize quantitative data from studies utilizing 4-Methylhistamine in experimental models of autoimmune disease.

Table 1: Effects of 4-Methylhistamine on Clinical Score in Experimental Autoimmune Encephalomyelitis (EAE)

Treatment Group	Dosage	Administration Route	Duration	Mean Peak Clinical Score (± SD)	Reference
Vehicle Control	-	Intraperitoneal	Day 14-42 post-immunization	2.5 ± 0.5	[10] [14]
4-Methylhistamine	30 mg/kg/day	Intraperitoneal	Day 14-42 post-immunization	4.0 ± 0.5*	[10] [14]

*p < 0.05 compared to vehicle control.

Table 2: Effects of 4-Methylhistamine on Immune Cell Populations and Cytokine Expression in Spleen and Brain of EAE Mice

Parameter	Cell Type / Tissue	Treatment Group	Mean Percentage or Expression Level (\pm SD)	Reference
CD19+NF- κ B p65+ cells (%)	Spleen	Vehicle Control	15 \pm 2	[10][14]
4-Methylhistamine	35 \pm 3	[10][14]		
CXCR5+NF- κ B p65+ cells (%)	Spleen	Vehicle Control	12 \pm 1.5	[10][14]
4-Methylhistamine	30 \pm 2.5	[10][14]		
CD19+IL-6+ cells (%)	Spleen	Vehicle Control	8 \pm 1	[14]
4-Methylhistamine	20 \pm 2	[14]		
CXCR5+IL-6+ cells (%)	Spleen	Vehicle Control	7 \pm 0.8	[14]
4-Methylhistamine	18 \pm 1.5	[14]		
Il6 mRNA expression (relative fold change)	Brain	Vehicle Control	1.0	[10][14]
4-Methylhistamine	~3.5	[10][14]		
Tnfa mRNA expression (relative fold change)	Brain	Vehicle Control	1.0	[10]

4-Methylhistamine	~4.0	[10]
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*p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the induction of EAE in Swiss Jim Lambert (SJL) mice and subsequent treatment with 4-Methylhistamine to assess its impact on disease progression.[10][14]

Materials:

- Myelin proteolipid protein (PLP) 139-151 peptide
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- **4-Methylhistamine dihydrochloride**
- Sterile Phosphate-Buffered Saline (PBS)
- SJL mice (female, 6-8 weeks old)

Procedure:

- EAE Induction:
 - Prepare an emulsion of PLP 139-151 peptide (200 µg/mouse) in an equal volume of CFA containing Mycobacterium tuberculosis (4 mg/mL).
 - On day 0, immunize mice subcutaneously with 100 µL of the emulsion distributed over four sites on the flank.

- On days 0 and 2, administer pertussis toxin (200 ng/mouse) intraperitoneally.
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Score the clinical signs on a scale of 0-5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.
- 4-Methylhistamine Treatment:
 - Prepare a stock solution of 4-Methylhistamine in sterile PBS.
 - From day 14 to day 42 post-immunization, administer 4-Methylhistamine (30 mg/kg/day) or vehicle (PBS) intraperitoneally.
- Tissue Collection and Analysis:
 - At the end of the treatment period (day 42), euthanize the mice.
 - Collect spleens and brains for further analysis (e.g., flow cytometry, RT-PCR).

Protocol 2: In Vitro Immune Cell Assays

This protocol outlines general procedures for studying the effects of 4-Methylhistamine on immune cell functions in vitro.

A. Mast Cell Chemotaxis Assay

This assay measures the migration of mast cells in response to 4-Methylhistamine.^[8]

Materials:

- Bone marrow-derived mast cells (BMMCs)
- RPMI 1640 medium with 10% FBS
- 4-Methylhistamine

- Transwell inserts (5 µm pore size)

Procedure:

- Culture BMMCs in appropriate medium.
- Place Transwell inserts into a 24-well plate.
- Add medium containing different concentrations of 4-Methylhistamine to the lower chamber.
- Add BMMCs (e.g., 1×10^5 cells) to the upper chamber of the Transwell insert.
- Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.
- Remove the insert and count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

B. T Cell Cytokine Production Assay

This assay assesses the effect of 4-Methylhistamine on cytokine production by T cells.

Materials:

- Purified CD4⁺ or CD8⁺ T cells
- T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, Concanavalin A)
- 4-Methylhistamine
- Cell culture medium
- ELISA kits for specific cytokines (e.g., IFN-γ, IL-4, IL-17)

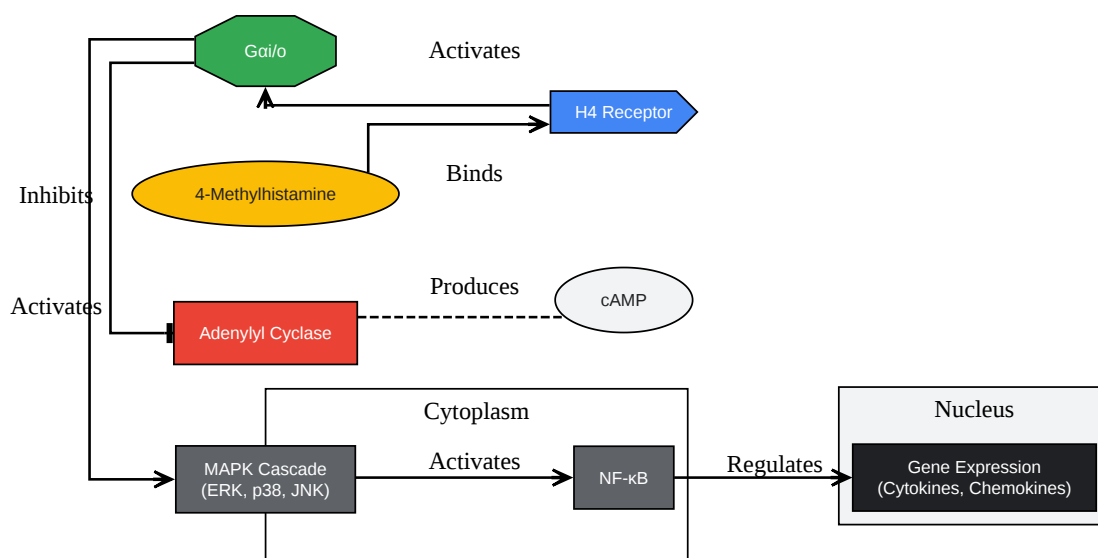
Procedure:

- Isolate CD4⁺ or CD8⁺ T cells from splenocytes or peripheral blood mononuclear cells (PBMCs).
- Plate the T cells in a 96-well plate.

- Pre-treat the cells with various concentrations of 4-Methylhistamine for 1 hour.
- Stimulate the cells with an appropriate T cell activator.
- Incubate for 24-72 hours.
- Collect the cell culture supernatant and measure cytokine concentrations using ELISA.

Visualizations

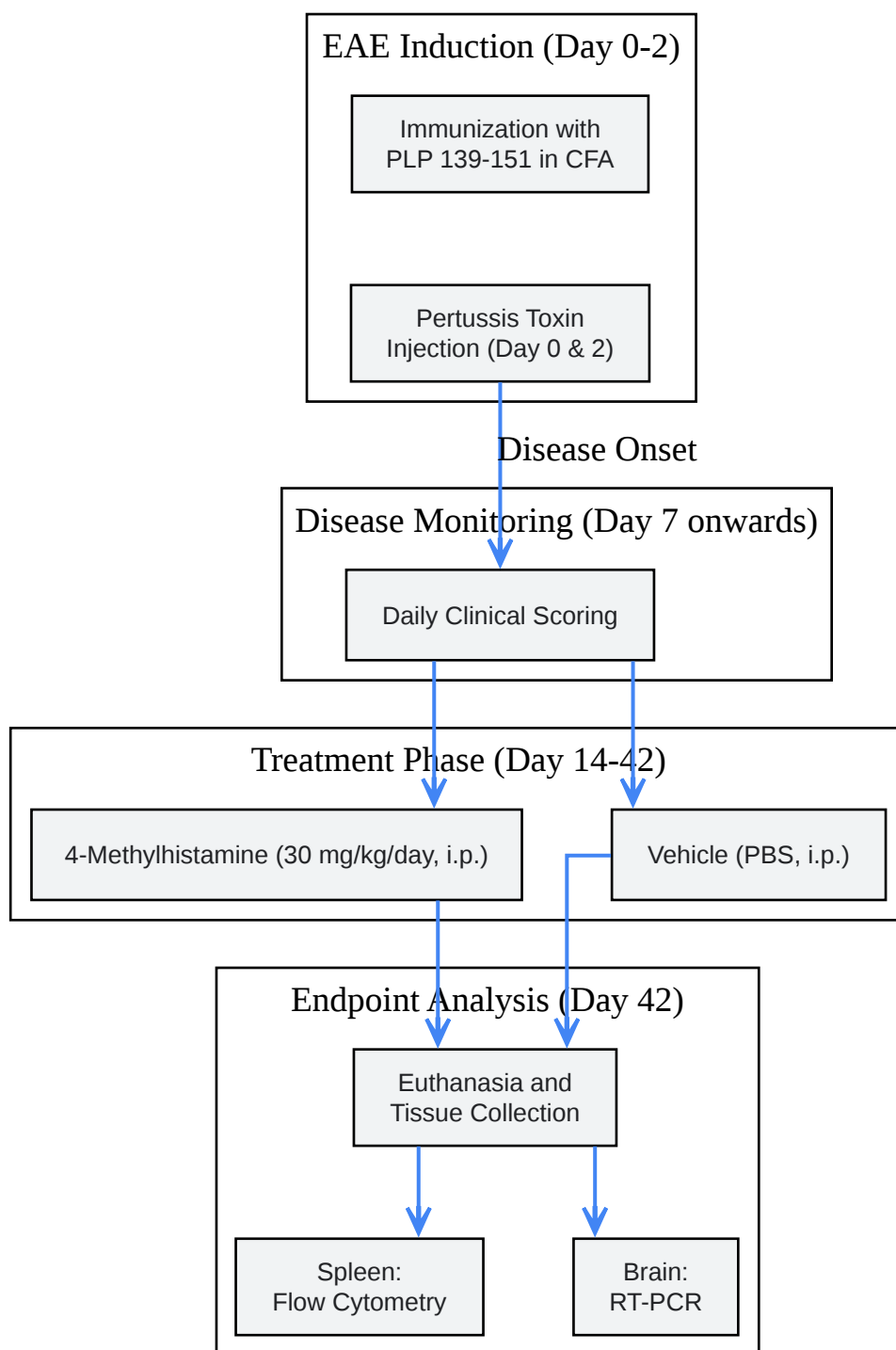
Signaling Pathway Diagram



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Caption: H4 Receptor Signaling Pathway Activated by 4-Methylhistamine.

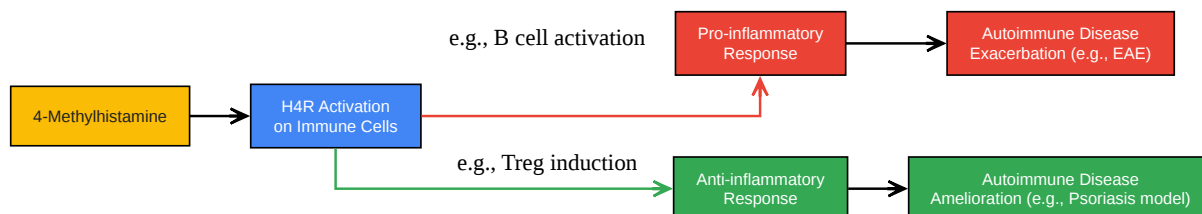
Experimental Workflow Diagram



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Caption: Experimental Workflow for EAE Induction and Treatment.

Logical Relationship Diagram



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Caption: Dual Role of H4R Activation in Autoimmunity.

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